
4-Amino-N,N-diethylpentan-1-amine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N,N-diethylpentan-1-amine N-oxide is an organic compound that belongs to the class of amine oxides It is characterized by the presence of an amino group, a diethylamino group, and an N-oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,N-diethylpentan-1-amine N-oxide typically involves the oxidation of the corresponding amine. One common method is the reaction of 4-Amino-N,N-diethylpentan-1-amine with hydrogen peroxide (H₂O₂) in the presence of a base. The reaction proceeds as follows:
Oxidation Reaction: The amine reacts with hydrogen peroxide to form the N-oxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N,N-diethylpentan-1-amine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The amino and diethylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peroxycarboxylic acids (e.g., m-chloroperbenzoic acid, m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Regeneration of the parent amine.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-N,N-diethylpentan-1-amine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-N,N-diethylpentan-1-amine N-oxide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The N-oxide functional group can participate in oxidation-reduction reactions, and the amino groups can form hydrogen bonds and interact with other molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-N,N-diethylpentan-1-amine: The parent amine without the N-oxide group.
N,N-Diethyl-4-aminobutylamine: A structurally similar compound with a shorter carbon chain.
N,N-Diethyl-4-aminophenol: A compound with a phenol group instead of the pentan-1-amine structure.
Uniqueness
4-Amino-N,N-diethylpentan-1-amine N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical properties and reactivity compared to its analogs. The N-oxide group can enhance the compound’s solubility, stability, and potential biological activity.
Propiedades
IUPAC Name |
4-amino-N,N-diethylpentan-1-amine oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2O/c1-4-11(12,5-2)8-6-7-9(3)10/h9H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPGJSDYFOUVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCCC(C)N)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703829 |
Source


|
| Record name | 4-Amino-N,N-diethylpentan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80242-27-9 |
Source


|
| Record name | 4-Amino-N,N-diethylpentan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
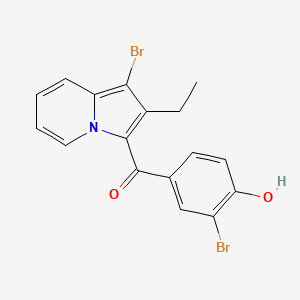
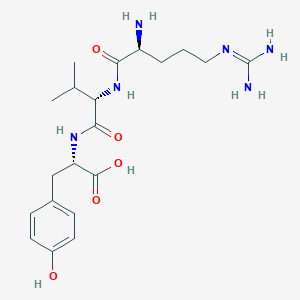


![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)

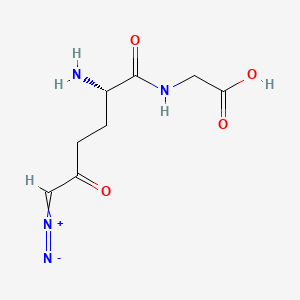

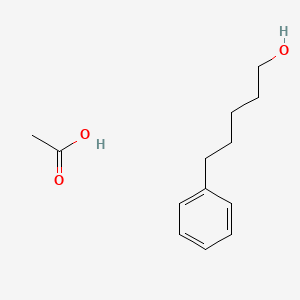
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)

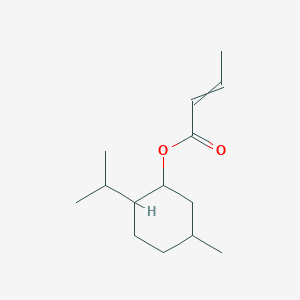
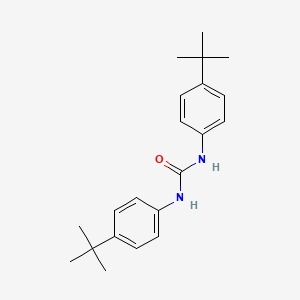
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
